molecular formula C15H14N4O3S2 B2868101 N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide CAS No. 701945-74-6

N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide

Cat. No. B2868101
CAS RN: 701945-74-6
M. Wt: 362.42
InChI Key: WMIIAMZSNZUUIN-UHFFFAOYSA-N
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Description

“N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide” is a chemical compound. It contains a sulfonyl group, which is a functional group found primarily in sulfones . The sulfonyl group can be written as having the general formula R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen .


Synthesis Analysis

The synthesis of sulfonamides, such as “this compound”, can be achieved through various methods. One method involves the reaction of sulfonyl chlorides with amines . Another method involves the oxidation of thiols with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel .

Scientific Research Applications

Cell Differentiation and Antiproliferative Effects

N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide analogues have been evaluated for their capacity to induce differentiation of murine erythroleukemia cells, with some showing more effectiveness than dimethyl sulfoxide. These compounds were found to significantly increase hemoglobin content in cells, indicating their potential in promoting erythroid differentiation (Terada, Fujiki, Marks, & Sugimura, 1979). Furthermore, derivatives of benzothiazole have been synthesized and assessed for their antiproliferative activity against human cancer cell lines. For instance, certain 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole have shown antimicrobial properties, suggesting their utility in developing treatments against bacteria and fungal infections (Patel & Shaikh, 2010).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These studies have identified compounds that offer substantial stability and higher inhibition efficiencies against steel corrosion than previously reported inhibitors within the benzothiazole family. The ability of these inhibitors to adsorb onto surfaces suggests applications in materials science, particularly in protecting metals from corrosive environments (Hu et al., 2016).

Molecular Docking and Density Functional Theory (DFT) Studies

The evaluation of novel benzothiazole coupled sulfonamide derivatives through computational studies, including molecular docking and DFT calculations, has led to insights into their potential as anticonvulsant agents. These studies help in understanding the interaction mechanisms of these compounds with biological targets, paving the way for the development of new therapeutic agents (Khokra et al., 2019).

properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c1-19(2)24(21,22)11-5-6-12-13(8-11)23-15(17-12)18-14(20)10-4-3-7-16-9-10/h3-9H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIIAMZSNZUUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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